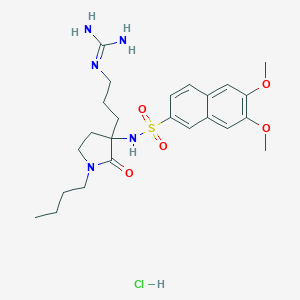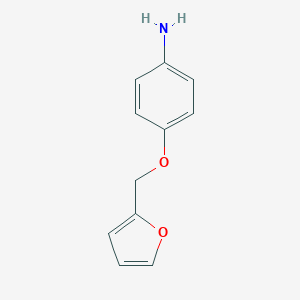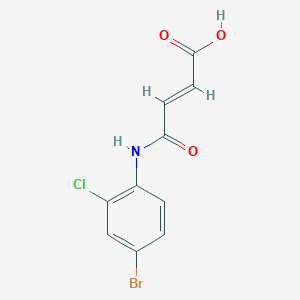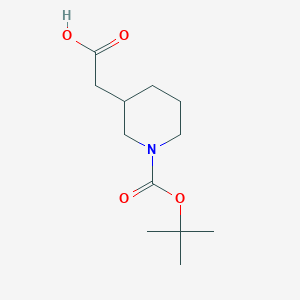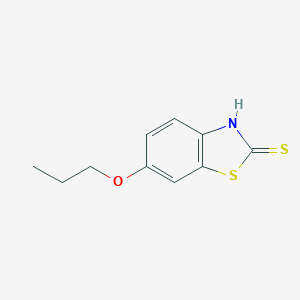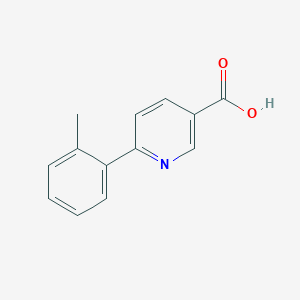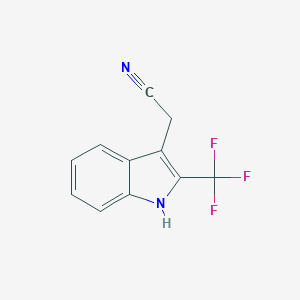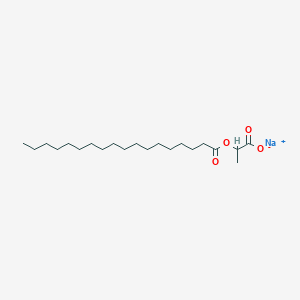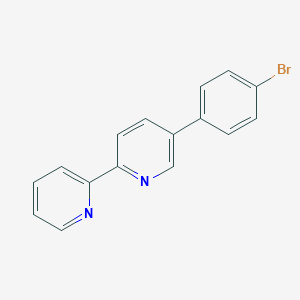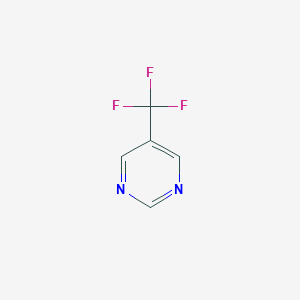
5-(Trifluoromethyl)pyrimidine
描述
5-(Trifluoromethyl)pyrimidine is an organic compound characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring. The trifluoromethyl group, known for its electron-withdrawing properties, significantly influences the chemical behavior and biological activity of the compound.
作用机制
Target of Action
5-(Trifluoromethyl)pyrimidine primarily targets thymidylate synthase (TS) . TS is a crucial enzyme involved in the synthesis of thymidine monophosphate (dTMP), a precursor of DNA . The compound also targets FLT3 and CHK1 , two kinases involved in cell proliferation and survival .
Mode of Action
This compound interacts with its targets by forming a moderately stable covalent complex with TS . This interaction inhibits the function of TS, disrupting DNA synthesis and leading to cell death . As a dual inhibitor of FLT3 and CHK1, it exhibits excellent kinase potency, contributing to its antiproliferative activity .
Biochemical Pathways
The inhibition of TS leads to a decrease in dTMP levels, which disrupts DNA synthesis and repair, resulting in lethal DNA damage . The compound’s action on FLT3 and CHK1 affects multiple signaling pathways involved in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been shown to exhibit good oral bioavailability and selectivity .
Result of Action
The primary result of this compound’s action is the inhibition of cell proliferation, leading to cell death . This makes it a potential candidate for the treatment of various cancers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves a one-pot multi-component reaction strategy, which demonstrates tolerance to various functional groups . This suggests that the compound’s action may be influenced by the presence of different functional groups in its environment.
生化分析
Biochemical Properties
5-(Trifluoromethyl)pyrimidine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found that a metabolite of trifluorothymine, which is a derivative of this compound, forms a moderately stable covalent complex with thymidylate synthase .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. For example, certain derivatives of this compound have shown antifungal, insecticidal, and anticancer activities . These compounds have been found to exhibit good in vitro antifungal activities against various fungi and moderate insecticidal activities . They also indicated certain anticancer activities against various cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. For instance, it has been found to inhibit thymidylate synthase, an enzyme involved in DNA synthesis . This inhibition is achieved through the formation of a covalent complex with the enzyme .
准备方法
Synthetic Routes and Reaction Conditions: One common method is the direct trifluoromethylation of pyrimidine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions . Another approach involves the cyclization of trifluoromethyl-substituted precursors to form the pyrimidine ring .
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)pyrimidine often employs scalable and cost-effective methods. One-pot multicomponent reactions have been developed to selectively synthesize this compound derivatives, achieving high yields and functional group tolerance . These methods are advantageous for large-scale production due to their efficiency and simplicity.
化学反应分析
Types of Reactions: 5-(Trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halogens and nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can produce biaryl compounds .
科学研究应用
5-(Trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceuticals due to its ability to modulate biological activity and improve drug properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides, offering enhanced efficacy and environmental compatibility.
Materials Science: It is employed in the creation of advanced materials with unique electronic and optical properties.
Biological Research: The compound serves as a tool for studying biological processes and interactions at the molecular level.
相似化合物的比较
5-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but has a pyridine ring instead of a pyrimidine ring.
5-(Trifluoromethyl)uracil: Contains a similar trifluoromethyl group but is based on the uracil structure.
Uniqueness: 5-(Trifluoromethyl)pyrimidine is unique due to its specific combination of the trifluoromethyl group and the pyrimidine ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various applications. Compared to similar compounds, it offers a different balance of stability, reactivity, and biological activity, making it a versatile tool in chemical and biological research .
属性
IUPAC Name |
5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2/c6-5(7,8)4-1-9-3-10-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCHRGFQWZMVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570845 | |
| Record name | 5-(Trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176214-12-3 | |
| Record name | 5-(Trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 176214-12-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the regioselectivity in the synthesis of 5-(Trifluoromethyl)pyrimidine derivatives?
A1: Regioselective synthesis is crucial for producing the desired isomer of this compound derivatives, as different isomers can exhibit vastly different biological activities. For example, a study highlighted a method for the regioselective preparation of 2-amino-5-trifluoromethyl-pyrimidine derivatives []. This selectivity is vital for ensuring the efficacy and minimizing potential side effects of drugs containing these compounds.
Q2: How does the introduction of a trifluoromethyl group at the 5-position of pyrimidine impact its properties?
A2: The trifluoromethyl group is strongly electron-withdrawing, influencing the electronic distribution within the pyrimidine ring. This can significantly impact the compound's reactivity, binding affinity to biological targets, and overall pharmacological properties. For instance, research demonstrated the synthesis and evaluation of a rociletinib analog where the trifluoromethyl group's position was altered, highlighting its impact on the molecule's interaction with the target epidermal growth factor receptor (EGFR) [].
Q3: What are the challenges associated with the direct trifluoromethylation of pyrimidine, and what alternative approaches have been explored?
A3: Direct trifluoromethylation of pyrimidine can be challenging due to selectivity issues and the potential formation of undesired byproducts. To circumvent this, researchers have developed a one-pot multi-component reaction strategy that avoids direct pyrimidine trifluoromethylation, offering a more selective and efficient route to 5-trifluoromethyl pyrimidine derivatives [, ].
Q4: Can you elaborate on the application of this compound derivatives in medicinal chemistry?
A4: this compound derivatives have shown promise as tyrosine kinase inhibitors (TKIs), particularly in targeting specific EGFR mutations prevalent in certain cancers [, ]. Rociletinib (CO-1686), a notable example, demonstrates high potency against EGFR with L858R/T790M mutations []. Research also explores the development of radioiodinated this compound derivatives, such as [125I]ICO1686, as potential imaging agents for cancers expressing specific EGFR mutations [].
Q5: How do structure-activity relationship (SAR) studies contribute to the development of more potent and selective this compound-based drugs?
A5: SAR studies are essential for understanding how modifications to the this compound scaffold influence its biological activity. Researchers investigate the impact of introducing different substituents, changing their positions, or altering the core structure. For example, a study explored the synthesis and evaluation of a rociletinib analog where iodine was added to the diaminophenyl group, and the trifluoromethyl group's position was modified, ultimately impacting its interaction with EGFR L858R/T790M []. This iterative process of synthesis, biological evaluation, and structural modification guides the development of more potent and selective drug candidates.
Q6: What analytical techniques are commonly employed in the characterization of this compound derivatives?
A6: Various spectroscopic techniques are used to characterize these compounds. X-ray crystallography confirmed the structure of 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, revealing a planar molecular structure with specific bond angles in the pyrimidine ring []. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry play crucial roles in confirming the identity and purity of synthesized compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


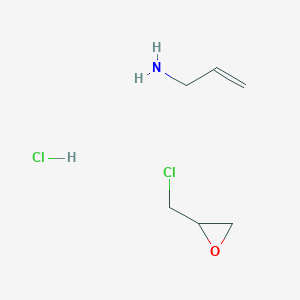
![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)
![2-[(2-Chlorobenzyl)oxy]-6-methoxybenzonitrile](/img/structure/B70051.png)
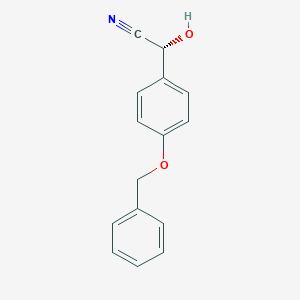
![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)
